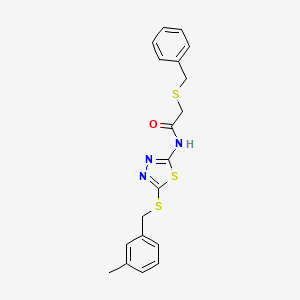

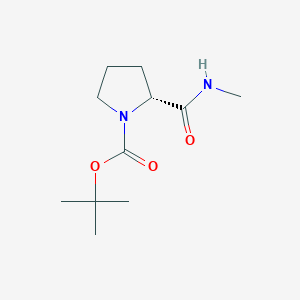

![molecular formula C16H15N7O2 B2377784 3-(1H-ベンゾ[d]イミダゾール-2-イル)-N-((8-ヒドロキシ-[1,2,4]トリアゾロ[4,3-a]ピラジン-3-イル)メチル)プロパンアミド CAS No. 2034325-56-7](/img/structure/B2377784.png)

3-(1H-ベンゾ[d]イミダゾール-2-イル)-N-((8-ヒドロキシ-[1,2,4]トリアゾロ[4,3-a]ピラジン-3-イル)メチル)プロパンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-benzo[d]imidazole is a type of organic compound that is a part of many pharmaceuticals and agrochemicals . [1,2,4]Triazolo[4,3-a]pyrazine is another organic compound that is often used in the synthesis of various drugs.

Synthesis Analysis

The synthesis of imidazoles has been a topic of recent research, with advances in the regiocontrolled synthesis of substituted imidazoles . A similar process might be used to synthesize the 1H-benzo[d]imidazol-2-yl component of the compound you’re interested in.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Imidazoles are known to participate in a variety of reactions, including nucleophilic substitutions and cross-coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. Imidazoles generally have high thermal stability and are soluble in common organic solvents .科学的研究の応用

抗腫瘍剤

一連の新規2-クロロ-3-(1H-ベンゾ[d]イミダゾール-2-イル)キノリン誘導体は、抗腫瘍剤として設計および合成されました . これらの化合物は、0.54〜31.86μMの範囲のIC50値でかなりの細胞毒性を示しました . 化合物5gおよび6fは、それぞれ0.68μMおよび0.54μMのIC50値で、ヒト前立腺癌細胞株DU-145に対して有意な活性を示しました .

チューブリン重合阻害剤

これらの化合物は、DU-145で微小管集合体の形成を効果的に阻害します . これは、チューブリン重合阻害剤としての可能性を示唆しており、これは癌治療のための有望なアプローチとなる可能性があります .

アポトーシス誘導剤

これらの誘導体(5gおよび6f)のアポトーシス誘導能力は、ホエキスト染色、ミトコンドリア膜電位の測定とROS生成、およびアネキシンV-FITCアッセイによって確認されました . これは、癌細胞でプログラムされた細胞死を誘導する可能性のある用途を示唆しています .

抗菌剤

一部のトリアゾール誘導体は、わずかな抗菌活性を示しました . これは、新規抗菌剤の開発における可能性のある用途を示唆しています .

抗真菌剤

これらの化合物は、顕著な抗真菌活性を示しました . これは、新規抗真菌剤の開発における可能性のある用途を示唆しています .

イミダゾールの合成

イミダゾールは、機能性分子における重要な複素環式構造モチーフであり、さまざまな用途で使用されています . 置換イミダゾールの位置選択的合成のための新規方法の開発は、戦略的に重要です . この化合物は、イミダゾール誘導体であるため、この分野の進歩に貢献しています .

将来の方向性

作用機序

Target of Action

Similar compounds have been found to inhibittubulin polymerization , suggesting that this compound may also target tubulin or related proteins.

Mode of Action

For instance, compounds that inhibit tubulin polymerization typically bind to the tubulin protein and prevent it from forming microtubules, which are essential for cell division .

Biochemical Pathways

The inhibition of tubulin polymerization affects the cell cycle , specifically the mitotic phase where microtubules are necessary for the separation of chromosomes. This can lead to cell cycle arrest and ultimately cell death

Result of Action

The result of the compound’s action would likely be cell cycle arrest and potentially apoptosis (programmed cell death), given its possible role as a tubulin polymerization inhibitor . This could make the compound useful in the treatment of diseases characterized by rapid cell division, such as cancer.

生化学分析

Biochemical Properties

The 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide compound plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, significantly influencing their function . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .

Cellular Effects

This compound exerts a profound influence on various types of cells and cellular processes. It impacts cell function by modulating cell signaling pathways, altering gene expression, and influencing cellular metabolism . The 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide compound’s effects are cell-type specific and can lead to significant changes in cellular phenotype .

Molecular Mechanism

The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide is complex and involves several molecular interactions. It binds to specific biomolecules, inhibits or activates certain enzymes, and induces changes in gene expression . These molecular interactions underlie the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide change over time. The compound exhibits good stability, but it can undergo degradation under certain conditions . Long-term studies have revealed that this compound can have lasting effects on cellular function, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide vary with dosage in animal models. Lower doses can elicit subtle biochemical and cellular effects, while higher doses can lead to more pronounced changes . High doses can also result in toxic or adverse effects .

Metabolic Pathways

The 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a highly regulated manner. It interacts with specific transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide is determined by various factors, including targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function .

特性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N7O2/c24-14(6-5-12-19-10-3-1-2-4-11(10)20-12)18-9-13-21-22-15-16(25)17-7-8-23(13)15/h1-4,7-8H,5-6,9H2,(H,17,25)(H,18,24)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBYRLRXPXRSQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC(=O)NCC3=NN=C4N3C=CNC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2377704.png)

![4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2377715.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2377716.png)

![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2377717.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2377718.png)

![2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2377723.png)